Hydroxy pioglitazone-d4 (M-IV) Hydroxy pioglitazone-d4 (M-IV) Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone, which is used as an antidiabetic.
A deuterated labelled form of Hydroxy Pioglitazone M-IV which is a metabolite of Pioglitazone, a PPARγ agonist used as an anti-diabetic drug.
Brand Name: Vulcanchem
CAS No.: 1188263-49-1
VCID: VC0196670
InChI: InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
SMILES: CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Molecular Formula: C19H16D4N2O4S
Molecular Weight: 376.47

Hydroxy pioglitazone-d4 (M-IV)

CAS No.: 1188263-49-1

Cat. No.: VC0196670

Molecular Formula: C19H16D4N2O4S

Molecular Weight: 376.47

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy pioglitazone-d4 (M-IV) - 1188263-49-1

CAS No. 1188263-49-1
Molecular Formula C19H16D4N2O4S
Molecular Weight 376.47
IUPAC Name 5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
SMILES CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O

Chemical Identity and Properties

Chemical Structure and Nomenclature

Hydroxy pioglitazone-d4 (M-IV) is a deuterated analog of hydroxy pioglitazone, which is the fourth metabolite (M-IV) of the antidiabetic drug pioglitazone. Its chemical name is 5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione . The compound is characterized by the strategic placement of four deuterium atoms in the phenyl ring of the molecule, which distinguishes it from the non-deuterated metabolite while maintaining similar chemical properties.

Identification Parameters

Table 1: Identification Parameters for Hydroxy Pioglitazone-d4 (M-IV)

ParameterValueReference
CAS Number1188263-49-1
Molecular FormulaC19H20N2O4S
Molecular Weight376.5 g/mol
Unlabelled CAS Number146062-44-4
Product FormatNeat
Purity>95% (HPLC)

Alternative Designations

The compound is known by several synonyms in scientific literature and commercial contexts. These include Leriglitazone-d4, Hydroxy Pioglitazone Labeled d4, and 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione . These alternative designations reflect both its structural features and its applications in different research contexts.

Relationship to Pioglitazone

Pioglitazone Pharmacology

Pioglitazone is a selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver . This mechanism improves insulin resistance associated with type 2 diabetes mellitus without increasing insulin secretion by pancreatic beta cells. Understanding the metabolism of pioglitazone, including the formation of metabolites like hydroxy pioglitazone (M-IV), is critical for evaluating its pharmacokinetics and efficacy.

Metabolite Characteristics

The metabolism of pioglitazone primarily involves cytochrome P450 enzymes, specifically CYP2C8 and, to a lesser extent, CYP3A4 . The resulting metabolites, including hydroxy pioglitazone, are partly converted to glucuronide or sulfate conjugates. Like the parent compound, the M-IV metabolite shows high protein binding (>98%), primarily to albumin in human plasma. The mean serum half-life of pioglitazone metabolites, including M-IV, ranges from 16-24 hours, which is considerably longer than that of the parent drug (3-7 hours) .

Analytical Applications

Role as an Internal Standard

Hydroxy pioglitazone-d4 (M-IV) serves as a crucial internal standard in bioanalytical methods for the quantification of pioglitazone and its metabolites in biological samples. The deuterium labeling creates a mass shift that allows for differentiation between the analyte and the internal standard during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This property is essential for accurate quantitation, especially in complex biological matrices such as human plasma.

Bioanalytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods have been developed and validated for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV) . These methods typically employ solid-phase extraction for sample preparation to isolate the analytes and internal standards from human plasma. The chromatographic separation is achieved using columns such as Hypersil Gold (100 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol and aqueous solutions in specific proportions.

Method Validation Parameters

The validated analytical methods for the determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV), demonstrate linear calibration curves over wide concentration ranges. For hydroxy pioglitazone (M-IV), the validated range is typically from 10.1 ng/mL to 1603.8 ng/mL in human plasma . The methods undergo rigorous validation for parameters including accuracy, precision, selectivity, recovery, matrix effects, and various stability studies to ensure reliable quantification in bioequivalence and pharmacokinetic studies.

Table 2: Analytical Parameters for Hydroxy Pioglitazone Determination

ParameterValueReference
Internal StandardHydroxy pioglitazone-d4 (M-IV) or Hydroxy pioglitazone-D5
Analytical Range10.1 ng/mL to 1603.8 ng/mL
Extraction MethodSolid Phase Extraction
ColumnHypersil Gold, 100 mm × 4.6 mm, 5 μm
Mobile PhaseMethanol:solution A:solution B (80:10:10 v/v/v)
DetectionMS/MS

Research Applications

Bioequivalence Studies

Hydroxy pioglitazone-d4 (M-IV) is extensively used in bioequivalence studies to accurately quantify pioglitazone and its metabolites in human plasma samples . Bioequivalence studies are essential for comparing the pharmacokinetic profiles of generic formulations with the reference product. The ability to precisely measure not only the parent drug but also its active metabolites, including hydroxy pioglitazone (M-IV), provides a comprehensive assessment of bioequivalence, which is crucial for regulatory approval of generic medications.

Metabolic Profiling

Hydroxy pioglitazone-d4 (M-IV) facilitates detailed metabolic profiling of pioglitazone in various populations, including those with hepatic or renal impairment, different age groups, or patients with potential drug-drug interactions. The accurate quantification of metabolites helps researchers understand how these factors might influence the metabolic pathway of pioglitazone and potentially affect its efficacy or safety profile. This information is valuable for optimizing dosing strategies and identifying patients who might require dose adjustments.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator